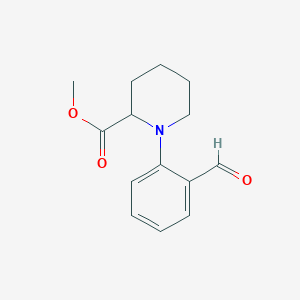

Methyl 1-(2-formylphenyl)piperidine-2-carboxylate

Description

Methyl 1-(2-formylphenyl)piperidine-2-carboxylate is a piperidine-based compound featuring a 2-formylphenyl substituent at the nitrogen atom and a methyl ester group at the 2-position of the piperidine ring. This structure combines aromatic and heterocyclic motifs, making it a versatile intermediate in medicinal chemistry and organic synthesis. The formyl group on the phenyl ring provides a reactive site for further derivatization, such as condensation or nucleophilic addition reactions, enabling its use in constructing complex molecules like azabicyclic frameworks or targeted drug candidates .

Properties

CAS No. |

647840-92-4 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

methyl 1-(2-formylphenyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)13-8-4-5-9-15(13)12-7-3-2-6-11(12)10-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |

InChI Key |

ZQYFQTPETWZEOS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCN1C2=CC=CC=C2C=O |

Origin of Product |

United States |

Preparation Methods

Method 1: Esterification and Formylation

This method involves the following steps:

- Starting Material : Piperidine-2-carboxylic acid or its derivatives.

- Esterification : Conversion to methyl piperidine-2-carboxylate using thionyl chloride in methanol under controlled temperatures (0°C to 70°C). This step ensures high yields of the methyl ester.

- Formylation : Introduction of the formyl group on the phenyl ring, typically via Vilsmeier-Haack or similar reactions, using reagents like dimethylformamide (DMF) and phosphorus oxychloride.

Method 2: One-Pot Synthesis

One-pot methods integrate multiple steps into a single reaction vessel:

- Reagents : Piperidine derivative, formylating agents (e.g., paraformaldehyde), and acidic catalysts.

- Procedure : Sequential addition of reagents under controlled conditions, followed by purification through crystallization or extraction.

- Reduced reaction time.

- Simplified purification steps.

Method 3: Multi-Step Synthesis with Intermediate Isolation

This approach isolates intermediates at each stage to ensure high purity:

- Step 1 : Synthesis of methyl piperidine-2-carboxylate via esterification.

- Step 2 : Coupling with a formyl-substituted phenyl compound using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Step 3 : Final purification through recrystallization or chromatography.

- Solvent: Ethanol or acetonitrile.

- Catalysts: Acidic or basic catalysts depending on the reaction step.

- Yield: Varies based on intermediate isolation but typically high due to controlled conditions.

Comparative Table of Reaction Parameters

| Method | Key Reagents | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Esterification & Formylation | Thionyl chloride, DMF | Methanol | 0–70°C | 79–92 |

| One-Pot Synthesis | Paraformaldehyde, acidic catalyst | Acetonitrile | Room temperature | Moderate |

| Multi-Step Synthesis | EDCI, formyl-substituted phenyl | Ethanol/Acetonitrile | Varies by step | High |

Chemical Reactions Analysis

Methyl 1-(2-formylphenyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the formyl group, using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-formylphenyl)piperidine-2-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug development.

1.1. Synthesis of Bioactive Compounds

The compound is used in the synthesis of various derivatives that exhibit biological activity. For instance, research has shown that modifications to the piperidine ring can lead to compounds with improved selectivity for specific biological targets, such as receptors involved in neurological disorders .

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | Methylation | GRK2 inhibition |

| Compound B | Hydroxylation | Acetylcholinesterase inhibition |

| Compound C | Fluorination | Antidepressant effects |

Pharmacological Research

The pharmacological properties of this compound have been explored in various studies, particularly its potential as an antagonist or inhibitor in specific signaling pathways.

2.1. Bradykinin B1 Antagonists

Research indicates that derivatives of this compound can function as bradykinin B1 antagonists, which are relevant in treating inflammatory diseases. The compound's ability to modulate the bradykinin pathway suggests potential therapeutic applications in managing pain and inflammation .

2.2. Acetylcholinesterase Inhibition

Studies have demonstrated that certain derivatives exhibit significant acetylcholinesterase inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance this inhibitory effect .

3.1. In Vivo Studies

A series of in vivo experiments have been conducted to evaluate the efficacy of modified versions of this compound in animal models:

- Study on Neuroprotection : A derivative exhibited neuroprotective effects in a mouse model of induced neurodegeneration, showing improved cognitive function and reduced neuronal death.

- Inflammation Model : Another derivative was tested in a rat model of inflammation, demonstrating significant reductions in inflammatory markers compared to control groups.

3.2. Structure-Activity Relationship Analysis

Research has focused on understanding how structural changes influence biological activity:

- Increasing lipophilicity through alkyl substitutions generally enhances receptor binding affinity.

- The introduction of polar functional groups has been shown to improve solubility and bioavailability, critical factors for therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 1-(2-formylphenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors or enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 1-(2-formylphenyl)piperidine-2-carboxylate with analogs differing in substituents, stereochemistry, or functional groups. Key differences in physicochemical properties, synthetic routes, and applications are highlighted.

Table 1: Structural and Functional Comparison

Physicochemical and Spectral Properties

- Chirality : Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-ethyl)piperidine-2-carboxylate () shows significant optical rotation ([α]D = -45.5°), suggesting stereochemical influences on bioactivity. The target compound’s stereochemistry is unspecified in available data but could similarly affect function.

- Solubility and Stability : Compounds with bulky substituents (e.g., tert-butylcarbamoyl in ) often exhibit lower aqueous solubility but enhanced metabolic stability compared to the formylphenyl analog.

Biological Activity

Methyl 1-(2-formylphenyl)piperidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a formylphenyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 247.29 g/mol . The unique substitution pattern on the piperidine ring is believed to influence its biological activity, making it a subject for further investigation.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is formed through cyclization reactions.

- Substitution Reactions : The introduction of the formyl group and carboxylate ester is achieved through electrophilic aromatic substitution or other functionalization techniques.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promise in inducing apoptosis in various cancer cell lines . A study demonstrated that certain piperidine derivatives could inhibit tumor growth more effectively than standard chemotherapeutics like bleomycin .

The biological activity of this compound may be attributed to its interaction with specific cellular targets:

- Sphingosine Kinase Inhibition : Compounds that inhibit sphingosine kinase (SphK) have been linked to reduced cancer cell proliferation and improved outcomes in models of various cancers . Given the structural similarities, this compound may exhibit similar properties.

- Cholinergic Activity : Some studies suggest that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 1-(4-fluorophenyl)piperidine-4-carboxylate | Fluorinated phenyl group | Enhanced potency due to electronic effects |

| Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate | Ethoxy group instead of methyl | Variation in solubility and reactivity |

| Methyl piperidine-4-carboxylate | Simple piperidine structure | Lacks additional functional groups, lower activity |

The presence of the formyl group allows for further functionalization, enhancing its potential utility in synthetic chemistry and drug development .

Case Studies

Case Study 1: Anticancer Activity Assessment

In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that certain derivatives of piperidine exhibited cytotoxicity levels comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: SphK Inhibition

A model study indicated that compounds targeting SphK showed significant anti-cancer effects across multiple cancer types. These findings suggest that this compound could be explored as a potential SphK inhibitor due to its structural characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.